ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

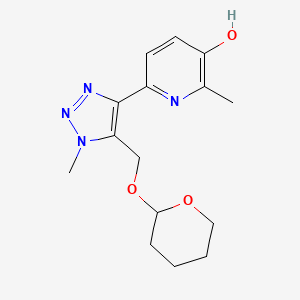

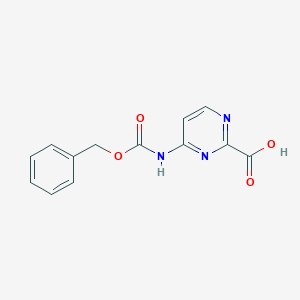

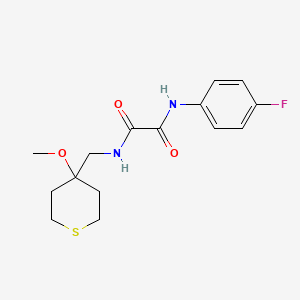

The compound “ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate” is a complex organic molecule that contains a pyrazole ring and a thiazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Thiazoles, on the other hand, are organic compounds with a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the ethyl ester and carboxamide functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the ethyl ester and carboxamide functional groups . The nitrogen atoms in the pyrazole ring and the sulfur atom in the thiazole ring could potentially act as nucleophiles in certain reactions .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate is involved in various chemical synthesis processes. For instance, its reaction with thiourea in dimethylformamide involves ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This leads to the formation of formamides with confirmed structures through X-ray analysis (Ledenyova et al., 2018). Additionally, synthesis methods have been developed to obtain related compounds, employing condensation reactions that yield a series of derivatives (Nassar et al., 2015).

Biological Activities and Applications

This compound and its derivatives show potential in various biological applications. For example, some derivatives have demonstrated significant effects in mouse tumor model cancer cell lines, indicating potential anti-tumor properties (Nassar et al., 2015).

Corrosion Inhibition

Compounds similar to this compound have been studied for their corrosion inhibitive effects on steel in hydrochloric acid solution. These studies contribute to understanding how such compounds can be used in industrial applications for material protection (Tebbji et al., 2005).

Coordination Chemistry

This compound and its analogs have been used in coordination chemistry to form complexes with transition metal ions. These complexes have been characterized by spectroscopy and magnetic measurements, demonstrating the versatility of these compounds in forming structurally diverse complexes (Seubert et al., 2011).

Antileishmanial Activity

In the field of medicinal chemistry, related compounds have been synthesized with a focus on antileishmanial activity. These compounds have shown good inhibitory activity against Leishmania species, indicating potential applications in the treatment of leishmaniasis (Tapia et al., 2002).

Computational Studies

Computational studies on derivatives of this compound, such as quantum chemical calculations, molecular electrostatic potential surface analyses, and natural bond orbital interactions, have been conducted. These studies help in understanding the electronic and structural properties of these compounds (Singh et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, dust formation should be avoided. If it’s a liquid, contact with skin and eyes should be avoided . It’s also important to note that the compound could be hazardous if ingested .

Orientations Futures

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate . Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

Propriétés

IUPAC Name |

ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-4-19-11(18)9-6-20-12(13-9)14-10(17)8-5-7(2)16(3)15-8/h5-6H,4H2,1-3H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPYEJNLXLUWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(p-tolyl)methanone](/img/structure/B2425950.png)

![6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2425954.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide](/img/structure/B2425957.png)